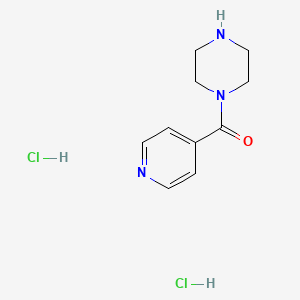
Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride
Overview
Description
Piperazin-1-yl(pyridin-4-yl)methanone, also known as 1-isonicotinoylpiperazine, is a chemical compound with the molecular formula C10H13N3O . It has a molecular weight of 191.23 .
Synthesis Analysis
The synthesis of Piperazin-1-yl(pyridin-4-yl)methanone involves the coupling of aromatic acid chlorides with Piperzain-yl (3,4,5-trimethoxyphenyl)methanone in the presence of a triethylamine base .Molecular Structure Analysis
The InChI code for Piperazin-1-yl(pyridin-4-yl)methanone is 1S/C10H13N3O/c14-10(9-1-3-11-4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8H2 .Chemical Reactions Analysis
While specific chemical reactions involving Piperazin-1-yl(pyridin-4-yl)methanone are not detailed in the search results, the compound is used in the synthesis of various derivatives .Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 369.0±32.0 °C and a predicted density of 1.167±0.06 g/cm3 . Its pKa is predicted to be 8.16±0.10 .Scientific Research Applications
Piperazine Derivatives as Therapeutic Agents
Piperazine and its derivatives have been extensively studied for their therapeutic potential across a range of applications. One study emphasizes the importance of arylpiperazine derivatives in clinical applications, particularly for treating depression, psychosis, or anxiety. These compounds are known for their serotonin receptor-related effects, among other neurotransmitter interactions, and undergo extensive metabolism, highlighting their pharmacological significance (S. Caccia, 2007).
Broad Therapeutic Potential
Research on piperazine derivatives has demonstrated their broad potential as therapeutic agents, with applications ranging from CNS agents, anticancer, cardio-protective agents, to antiviral and anti-inflammatory treatments. The versatility of the piperazine scaffold allows for significant pharmacological exploration, underlining the scaffold's role in drug discovery (A. Rathi et al., 2016).
Targeting Tuberculosis
Macozinone, a piperazine-benzothiazinone, represents a novel approach in the treatment of tuberculosis (TB), showcasing the application of piperazine derivatives in addressing infectious diseases. This compound targets specific enzymes involved in the synthesis of the cell wall in Mycobacterium tuberculosis, illustrating the compound's specific mechanism of action (V. Makarov & K. Mikušová, 2020).
Antidepressant Development
The piperazine substructure is notably prevalent in the development of antidepressant drugs, where it is believed to contribute significantly beyond its favorable CNS pharmacokinetics. Piperazine's role in binding conformations of antidepressants underlines its critical importance in the design and optimization of these therapeutic agents (R. Kumar et al., 2021).
Mechanism of Action
Target of Action
The primary target of Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride is Monoacylglycerol lipase (MAGL) . MAGL is an enzyme that plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes. It is responsible for the hydrolysis of 2-arachidonoylglycerol (2-AG), one of the main endocannabinoids, into arachidonic acid and glycerol . This enzyme is considered an attractive therapeutic target for many pathologies, including neurodegenerative diseases, cancer, chronic pain, and inflammatory pathologies .
Mode of Action
This compound acts as a reversible inhibitor of MAGL . It binds to the active site of the enzyme, preventing it from hydrolyzing 2-AG. This leads to an increase in the levels of 2-AG, thereby enhancing the activation of cannabinoid receptors .
Biochemical Pathways
The inhibition of MAGL by this compound affects the endocannabinoid system . By preventing the degradation of 2-AG, it enhances the activation of cannabinoid receptors, which are involved in a variety of physiological processes, including pain sensation, mood, and memory . Moreover, MAGL is also involved in the progression and maintenance of cancer, being overexpressed in many aggressive tumor types .
Pharmacokinetics
Its molecular weight is 19123 , which might influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The inhibition of MAGL by this compound leads to an increase in the levels of 2-AG, enhancing the activation of cannabinoid receptors . This can have various effects depending on the specific physiological process involved. For instance, it can potentially alleviate symptoms in neurodegenerative diseases, reduce pain and inflammation, and inhibit the progression of certain types of cancer .
Safety and Hazards
Properties
IUPAC Name |
piperazin-1-yl(pyridin-4-yl)methanone;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.2ClH/c14-10(9-1-3-11-4-2-9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPKUQIUNJYTGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=NC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39640-05-6 | |
| Record name | 1-(pyridine-4-carbonyl)piperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Methylimidazo[1,2-A]pyrimidine](/img/structure/B3264684.png)

![3-Methyl-1-phenylimidazo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B3264701.png)
![[(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid](/img/structure/B3264707.png)
![Carbamic acid, N-[2-(trifluoromethoxy)-6-[2-(trimethylsilyl)ethynyl]phenyl]-, ethyl ester](/img/structure/B3264713.png)



![Phenol, 4-[(dimethylamino)methyl]-2,6-dimethoxy-](/img/structure/B3264751.png)

![3-chloro-5H,6H,7H,8H,9H-cyclohepta[c]pyridazine](/img/structure/B3264778.png)

